3-Aminophthalic acid

Catalog No.
S662510
CAS No.
5434-20-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophthalic acid

CAS Number

5434-20-8

Product Name

3-Aminophthalic acid

IUPAC Name

3-aminophthalic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

WGLQHUKCXBXUDV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O

Synonyms

NSC 15741; o-Aminophthalic Acid; 3-Aminophthalic Acid;

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O

The exact mass of the compound 3-Aminophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminophthalic acid (CAS: 5434-20-8) is a bifunctional aromatic building block defined by its adjacent carboxylic acid groups and a primary amine at the 3-position. In industrial and analytical procurement, it is primarily sourced as the essential precursor to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), the gold standard for chemiluminescence-based immunoassays (CLIA) and forensic blood detection. Beyond diagnostics, its dual functionality makes it a high-value linker in the synthesis of metal-organic frameworks (MOFs) and advanced polyimides, where the amine group serves as a critical anchor for post-synthetic modification and fluorescence tuning [1].

Substituting 3-aminophthalic acid with its positional isomer, 4-aminophthalic acid, or its unreduced precursor, 3-nitrophthalic acid, leads to catastrophic failures in application performance. When converted to their respective hydrazides, the 3-isomer yields luminol, while the 4-isomer yields isoluminol—resulting in up to a 90% reduction in chemiluminescence quantum yield under standard aqueous conditions. Furthermore, attempting to procure 3-nitrophthalic acid to save costs requires hazardous catalytic hydrogenation that often introduces isomeric impurities, which severely quench the final luminescent signal. In MOF synthesis, the steric position of the amine group strictly dictates the framework topology, meaning isomers cannot be swapped without fundamentally altering pore size and catalytic active sites [1].

Chemiluminescence Quantum Yield of Hydrazide Derivatives

The position of the amine group on the phthalic acid core fundamentally determines the efficiency of the resulting chemiluminescent probe. When synthesized into its hydrazide derivative (luminol), 3-aminophthalic acid achieves a quantum yield of approximately 0.01 in aqueous solutions. In stark contrast, the derivative of 4-aminophthalic acid (isoluminol) exhibits a quantum yield roughly 10 times lower (~0.001) under identical conditions [1].

Evidence DimensionChemiluminescence quantum yield (aqueous)
Target Compound Data~0.01 (as luminol derivative)
Comparator Or Baseline4-Aminophthalic acid: ~0.001 (as isoluminol derivative)
Quantified Difference10-fold higher quantum yield
ConditionsAlkaline aqueous solution with H2O2 and metal/peroxidase catalyst

Procuring the 3-isomer is absolutely mandatory for diagnostic and forensic assays where maximizing the signal-to-noise ratio is critical.

Process Safety and Yield vs. Unreduced Precursor

Sourcing pre-reduced 3-aminophthalic acid eliminates the need for buyers to perform catalytic hydrogenation on 3-nitrophthalic acid. Industrial reduction of the nitro precursor requires pressurized hydrogen gas, transition metal catalysts, and rigorous purification to remove unreacted starting material or partially reduced intermediates, which act as potent quenchers in downstream optical applications[1].

Evidence DimensionSynthetic steps and purification burden
Target Compound Data0 reduction steps; ready for immediate hydrazide or MOF synthesis
Comparator Or Baseline3-Nitrophthalic acid: Requires high-pressure H2, Pd/C catalyst, and extensive purification
Quantified DifferenceEliminates 1 hazardous synthetic step and associated yield losses
ConditionsIndustrial scale-up of luminescent probes or functionalized polymers

Direct procurement of the amine-functionalized compound streamlines manufacturing, reduces safety hazards, and ensures batch-to-batch optical reproducibility.

Post-Synthetic Modification Capacity via Amine Functionalization

In the synthesis of metal-organic frameworks (MOFs) and advanced carbon materials, 3-aminophthalic acid provides a reactive primary amine handle that is completely absent in unfunctionalized phthalic acid. This -NH2 group allows for direct post-synthetic modification via amide coupling or diazonium salt formation, enabling the covalent attachment of targeting ligands or specific sensor molecules without disrupting the underlying structural lattice [1].

Evidence DimensionAvailable sites for covalent bioconjugation
Target Compound Data1 highly reactive primary amine per molecule
Comparator Or BaselinePhthalic acid: 0 reactive amine sites
Quantified DifferenceAbsolute enabling of amine-based post-synthetic modification
ConditionsPost-synthetic functionalization of MOFs or carbon cloth

Essential for developing targeted drug delivery vehicles or advanced sensors where the framework must be covalently linked to biological molecules.

Steric Control Over Coordination Framework Topology

The exact placement of the amine group at the 3-position introduces specific steric hindrance adjacent to the carboxylate coordinating groups. When compared to 4-aminophthalic acid, this steric profile forces transition metals into distinct coordination geometries, yielding fundamentally different 2D or 3D network topologies and altering the material's porosity and photoluminescent behavior [1].

Evidence DimensionCoordination network topology
Target Compound DataYields specific sterically-driven topologies (e.g., distinct 2D/3D networks)
Comparator Or Baseline4-Aminophthalic acid: Yields alternative topologies due to lack of adjacent steric bulk
Quantified DifferenceDivergent crystal structures and pore architectures
ConditionsSolvothermal synthesis of transition metal coordination polymers

Buyers designing proprietary MOFs or coordination polymers must strictly specify the 3-isomer to maintain consistent structural and catalytic properties.

Synthesis of High-Sensitivity Chemiluminescent Probes (Luminol)

Directly downstream of its superior quantum yield profile, 3-aminophthalic acid is the required starting material for manufacturing luminol and its advanced ester/ether derivatives. These probes are critical for clinical chemiluminescence immunoassays (CLIA), reactive oxygen species (ROS) detection, and forensic blood analysis [1].

Construction of Amine-Functionalized Metal-Organic Frameworks (MOFs)

Leveraging its specific steric profile and reactive amine group, this compound is used as a structural linker in luminescent MOFs. The amine handle allows for post-synthetic modification, making these frameworks ideal for targeted drug delivery and heavy metal sensing [2].

Development of High-Performance Polyimides and Resins

The bifunctional nature of 3-aminophthalic acid makes it a valuable monomer for synthesizing specialty polyamides and polyimides. The presence of the amine group allows for crosslinking or functionalization that enhances the thermal stability and mechanical properties of the resulting polymers.

XLogP3

0.8

UNII

7XV0V19ZDG

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5434-20-8

Wikipedia

3-aminophthalic acid

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 3-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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